N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]acetamide
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Overview
Description
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]acetamide is a complex organic compound that features both indole and phthalazine moieties. The indole nucleus is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its diverse biological activities . The phthalazine moiety, on the other hand, is less common but has been explored for its potential in medicinal chemistry.
Preparation Methods
The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]acetamide typically involves multi-step organic reactions. The indole derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The phthalazine derivative can be synthesized through various methods, including the reaction of hydrazine with phthalic anhydride. The final step involves coupling the indole and phthalazine derivatives through an acylation reaction to form the target compound.
Chemical Reactions Analysis
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]acetamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Indole derivatives are known for their antiviral, anticancer, and antimicrobial activities.
Medicine: The compound can be explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The phthalazine moiety may enhance the compound’s binding affinity and specificity. Together, these interactions can lead to the modulation of biological pathways involved in disease processes .
Comparison with Similar Compounds
Similar compounds include other indole derivatives and phthalazine derivatives. For example:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Phthalazine derivatives: Explored for their potential in medicinal chemistry.
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]acetamide is unique due to its combination of indole and phthalazine moieties, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C22H21ClN4O4 |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
N-[2-(4-chloroindol-1-yl)ethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C22H21ClN4O4/c1-30-18-7-6-14-12-25-27(22(29)20(14)21(18)31-2)13-19(28)24-9-11-26-10-8-15-16(23)4-3-5-17(15)26/h3-8,10,12H,9,11,13H2,1-2H3,(H,24,28) |
InChI Key |
LDFVAEGZFYJSJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NCCN3C=CC4=C3C=CC=C4Cl)OC |
Origin of Product |
United States |
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